

Peroxynitric Acid: A Comprehensive Technical Guide to Formation and Decomposition Pathways

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Compound of Interest

Compound Name: Peroxynitric acid

Cat. No.: B1219953

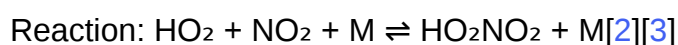
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For Researchers, Scientists, and Drug Development Professionals

Peroxynitric acid (HO_2NO_2), also known as PNA, is a reactive nitrogen species that plays a crucial role as a reservoir for both hydrogen oxides (HO_x) and nitrogen oxides (NO_x) in atmospheric chemistry.^[1] Its formation and decomposition pathways are of significant interest due to their impact on tropospheric ozone formation and the overall oxidative capacity of the atmosphere.^[1] In biological systems, related peroxynitrites (ONOO^-) are known for their potent oxidizing and nitrating properties, implicated in various physiological and pathological processes. This guide provides an in-depth technical overview of the core formation and decomposition mechanisms of **peroxynitric acid**, complete with quantitative data, detailed experimental protocols, and pathway visualizations.

Core Formation Pathway

The primary formation route for **peroxynitric acid** in the gas phase is the termolecular association reaction of the hydroperoxyl radical (HO_2) with nitrogen dioxide (NO_2), stabilized by a third body (M), such as N_2 or O_2 .^{[1][2][3][4]}



This reaction is reversible, with the forward reaction being favored at lower temperatures and higher pressures.^{[1][4]}

Quantitative Data for Peroxynitric Acid Formation

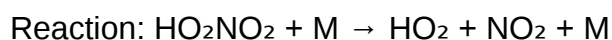
Parameter	Value	Conditions	Reference
Rate Constant (k_forward)	Varies with pressure and temperature. Troe expressions are used for accurate description.	229-362 K, 50-700 torr	[4]
Enthalpy of Formation ($\Delta_f H^\circ$)	$-42.0 \pm 1.0 \text{ kJ mol}^{-1}$	2σ uncertainty	[2][3]
Reaction Enthalpy ($\Delta_r H^\circ$)	$-93.9 \pm 1.0 \text{ kJ mol}^{-1}$	2σ uncertainty	[2][3]

Decomposition Pathways

Peroxynitric acid undergoes decomposition through several key pathways, including thermal decomposition, photolysis, and reactions with other atmospheric species.

Thermal Decomposition

The thermal decomposition of PNA is a significant loss mechanism, particularly in the lower troposphere.[1] It is the reverse of the formation reaction, yielding HO₂ and NO₂. [5]



The rate of thermal decomposition is highly dependent on temperature. [6][7][8]

Quantitative Data for Thermal Decomposition

Parameter	Value	Conditions	Reference
Rate Constant (k_{reverse})	$(5.27 \pm 0.15) \times 10^{17}$ $\text{s}^{-1} \exp(-110.1 \pm 1.3$ $\text{kJ mol}^{-1}/RT)$	5.0 to 25.0 °C	[5]
Equilibrium Constant (K_{eq})	$(1.5 \pm 0.2) \times 10^{-11} \text{ M}$	25 °C	[5]
Enthalpy of Formation ($\Delta_f H^\circ_{298\text{K}}$)	$-12.6 \pm 1.0 \text{ kcal mol}^{-1}$	[8]	

Photolysis

Photodissociation is another critical removal pathway for PNA, especially in the upper troposphere and lower stratosphere.[8][9] PNA can absorb ultraviolet and near-infrared radiation, leading to its dissociation.

Reaction: $\text{HO}_2\text{NO}_2 + h\nu \rightarrow \text{Products}$

The primary products of UV photolysis are the hydroxyl radical (OH) and the nitrogen trioxide radical (NO_3). Infrared photolysis, primarily through the excitation of the OH stretching overtone, also contributes to its decomposition.[10]

Reaction with Hydroxyl Radicals (OH)

The reaction of **peroxynitric acid** with hydroxyl radicals is a significant sink for PNA in the atmosphere.[9]

Reaction: $\text{HO}_2\text{NO}_2 + \text{OH} \rightarrow \text{Products}$

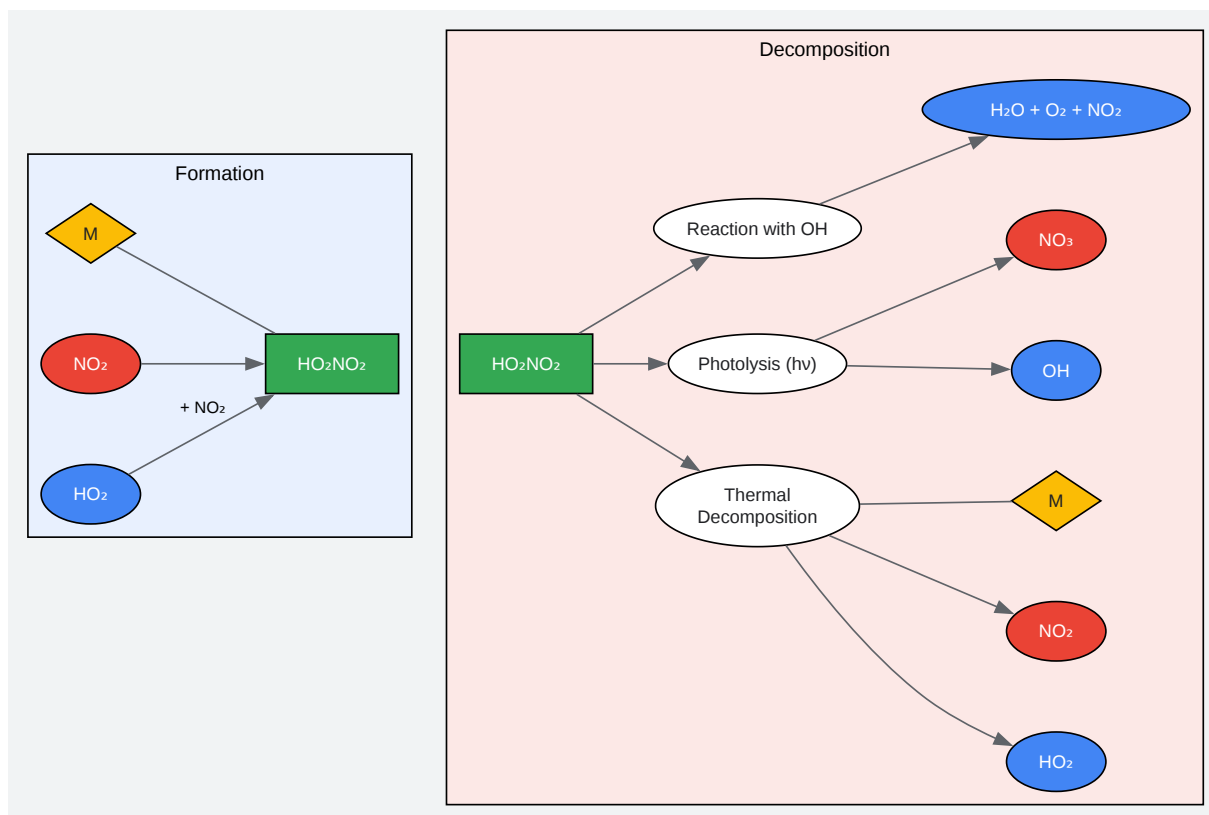
The main products of this reaction are water (H_2O), molecular oxygen (O_2), and nitrogen dioxide (NO_2).[9]

Quantitative Data for Reaction with OH

Parameter	Value	Conditions	Reference
Rate Constant (k _{OH})	$(3.4 \pm 1.0) \times 10^{-12} \text{ cm}^3 \text{ molecule}^{-1} \text{ s}^{-1}$	298 K	[9]
Temperature Dependence	$k(T) = (8.8 \pm 2.6) \times 10^{-19} T^2 \exp[(1130 \pm 20)/T] \text{ cm}^3 \text{ molecule}^{-1} \text{ s}^{-1}$	218-335 K	[9]

Visualizing the Pathways

The following diagrams illustrate the core formation and decomposition pathways of **peroxynitric acid**.



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Caption: Formation and major decomposition pathways of **peroxyntiric acid** (HO_2NO_2).

Experimental Protocols

The study of **peroxyntiric acid** kinetics often involves its in-situ generation and subsequent monitoring of its decay or reaction products. Below are generalized methodologies based on cited literature.

Synthesis of Peroxynitric Acid

A common laboratory method for the synthesis of PNA involves the reaction of nitronium tetrafluoroborate (NO_2BF_4) with concentrated hydrogen peroxide (H_2O_2).^[11]

Protocol:

- In a nitrogen-purged glove box, slowly add approximately 1 gram of NO_2BF_4 to 95+% by weight H_2O_2 .
- Maintain the reaction mixture at a low temperature (around 273 K) using a jacketed glass vessel with circulating chilled water.
- After the synthesis is complete, transfer the mixture to a glass bubbler immersed in an ice water bath.
- Purge the bubbler with an inert carrier gas (e.g., N_2) to introduce the gaseous PNA into the experimental system. Note that this synthesis produces impurities, primarily H_2O_2 , which must be quantified.^[11]

Another method involves the reaction of acidified H_2O_2 and sodium nitrite (NaNO_2).^[12]

Protocol:

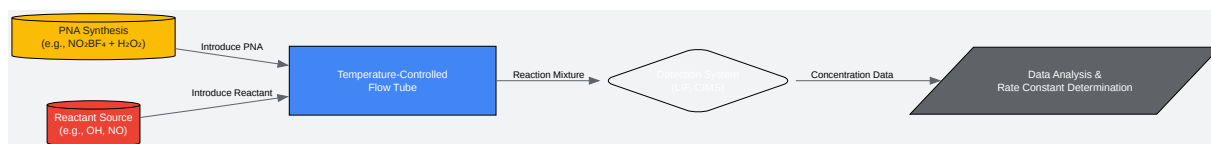
- Prepare solutions of H_2O_2 and NaNO_2 .
- Mix the solutions at acidic pH values (ranging from 2.4 to 5.9).^[12]
- The in-situ formation of peroxynitrous acid (a related species) and **peroxynitric acid** occurs, which can then be used for further study.

Kinetic Measurements using a Flow Tube Apparatus

Flow tubes are frequently used to study the kinetics of gas-phase reactions of PNA.

Experimental Workflow:

- PNA Introduction: Introduce a known concentration of synthesized PNA into a temperature-controlled glass flow tube using an inert carrier gas (e.g., N₂ at 3-25 torr).[11]
- Reactant Addition: Introduce a known concentration of a reactant (e.g., NO for thermal decomposition studies or OH radicals) into the flow tube.
- Reaction and Detection: Allow the reaction to proceed along the length of the flow tube.
- Monitoring: Use a detection method, such as laser-induced fluorescence (LIF) for OH radicals or chemical ionization mass spectrometry (CIMS) for PNA and other species, at a fixed point downstream to measure the concentration of relevant species.[1][9]
- Data Analysis: By varying the reaction time (by changing the flow velocity or the position of the reactant injector) and the concentrations of the reactants, the rate coefficients can be determined.



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Caption: Generalized experimental workflow for studying **peroxyxynitric acid** kinetics.

Conclusion

This guide has provided a detailed overview of the formation and decomposition pathways of **peroxyxynitric acid**, supported by quantitative data and experimental methodologies. The equilibrium between the formation of PNA from HO₂ and NO₂ and its thermal decomposition is a critical factor in determining its atmospheric lifetime and its role as a reservoir species. Photolysis and reactions with other radicals, particularly OH, represent significant loss mechanisms that influence the atmospheric budgets of HO_x and NO_x. The experimental

protocols outlined provide a foundation for researchers to investigate these and other reactions involving this important atmospheric and potentially biological molecule.

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